molecular formula C9H9F3O2 B1458120 3-Methoxy-2-(trifluoromethyl)benzyl alcohol CAS No. 1261750-58-6

3-Methoxy-2-(trifluoromethyl)benzyl alcohol

Cat. No. B1458120
CAS RN: 1261750-58-6
M. Wt: 206.16 g/mol
InChI Key: JHIRVPLLKYZKQB-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a laboratory chemical . It has a molecular weight of 206.16 . The IUPAC name for this compound is [3-methoxy-2-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol can be represented by the formula C9H9F3O2 . The InChI code for this compound is 1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 .


Chemical Reactions Analysis

The reactions of alcohols like 3-Methoxy-2-(trifluoromethyl)benzyl alcohol typically involve conversion into alkyl halides . The order of reactivity of the hydrogen halides is HI > HBr > HCl . Alcohols react with these strongly acidic hydrogen halides, but they do not react with nonacidic NaCl, NaBr, or NaI .


Physical And Chemical Properties Analysis

3-Methoxy-2-(trifluoromethyl)benzyl alcohol is stored at ambient temperature .

Scientific Research Applications

Pharmacology

In pharmacology, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol could be investigated for its potential as a precursor in the synthesis of pharmacologically active molecules. The trifluoromethyl group is often found in bioactive compounds due to its ability to enhance binding affinity and metabolic stability . This compound could serve as a building block in the design of new therapeutic agents.

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of benzyl ethers which are protected forms of alcohols. It can act as an intermediate in the synthesis of more complex organic molecules. Its electron-withdrawing trifluoromethyl group can influence the reactivity of the methoxyphenyl ring, making it a versatile reagent in synthetic chemistry .

Material Science

In material science, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol may be used in the development of new polymeric materials. The incorporation of fluorinated alcohols into polymers can result in materials with enhanced chemical resistance and thermal stability .

Analytical Chemistry

Analytical chemists might explore the use of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol as a standard or reagent in chromatographic methods. Its distinct chemical structure allows it to be a potential candidate for calibration standards in mass spectrometry or HPLC analysis .

Biochemistry Research

In biochemistry research, this compound’s influence on protein structure and function could be studied. The trifluoromethyl group has unique electronic properties that can affect protein-ligand interactions, which is crucial in understanding enzyme mechanisms and drug design .

Environmental Science

Environmental scientists might investigate the environmental fate of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol . Its degradation products, transport mechanisms, and potential bioaccumulation in ecosystems could be areas of study due to the persistence of fluorinated compounds in the environment .

Agricultural Chemistry

In agricultural chemistry, the compound could be examined for its role in the synthesis of agrochemicals. The trifluoromethyl group is common in pesticides and herbicides, and this compound could be a precursor in developing new formulations with improved efficacy and reduced environmental impact .

Chemical Engineering

Lastly, in chemical engineering, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol might be used in process optimization studies. Its properties could influence reaction kinetics and mechanisms, which are fundamental in designing efficient and scalable chemical processes .

Mechanism of Action

Secondary, tertiary, allylic, and benzylic alcohols appear to react via a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-methoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIRVPLLKYZKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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